

Physical and chemical properties of cyclohexyl chloroformate

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Compound of Interest

Compound Name: Cyclohexyl chloroformate

Cat. No.: B108296

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cyclohexyl Chloroformate**

Introduction: Defining Cyclohexyl Chloroformate

Cyclohexyl chloroformate (CAS No. 13248-54-9) is a versatile organic reagent belonging to the chloroformate ester family.[1][2] Structurally, it consists of a cyclohexyl ring attached to an oxygen atom, which is in turn bonded to a carbonyl group bearing a chlorine atom. This unique combination of an ester and an acid chloride imparts a high degree of reactivity, making it a valuable intermediate in diverse synthetic applications.[3] Primarily, it serves as an efficient reagent for introducing the cyclohexyloxycarbonyl (Cbz or Chc) protecting group onto nucleophilic moieties such as amines and indoles, a critical step in modern peptide synthesis and the development of pharmaceutical intermediates.[2][4] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, handling protocols, and applications for professionals in research and drug development.

Physicochemical Characteristics

Cyclohexyl chloroformate is a colorless to light-yellow, oily liquid with a pungent odor.[1][5] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere, which can lead to its decomposition.[1][2] Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |
|---------------------|---|--------------|
| CAS Number | 13248-54-9 | [1][2] |
| Molecular Formula | C ₇ H ₁₁ ClO ₂ | [1] |
| Molecular Weight | 162.61 g/mol | [1] |
| Appearance | Colorless to light brown-yellow transparent liquid/oil | [1] |
| Density (Predicted) | 1.14 ± 0.1 g/cm ³ | [1][2] |
| Boiling Point | 87.5 °C at 3.6 kPa | [1] |
| Flash Point | 76.4 °C | [1] |
| Refractive Index | 1.464 | [1] |
| Solubility | Soluble in ether; Sparingly soluble in chloroform, ethyl acetate. | [1][2] |
| Vapor Pressure | 0.387 mmHg at 25°C | [1] |

Chemical Properties and Reactivity

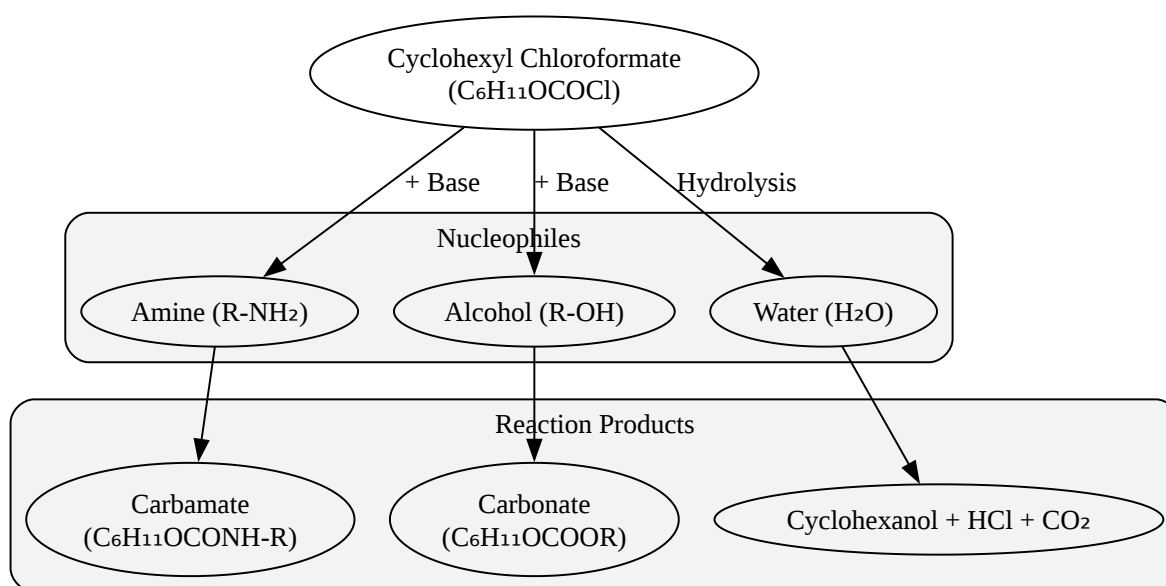
The reactivity of **cyclohexyl chloroformate** is dominated by the electrophilic nature of the carbonyl carbon, which is activated by the adjacent electronegative chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic acyl substitution.

Reactivity with Nucleophiles

The primary utility of **cyclohexyl chloroformate** stems from its predictable reactions with various nucleophiles. This reactivity profile allows for the formation of stable carbamates, carbonates, and other derivatives.

- **Reaction with Amines:** It reacts readily with primary and secondary amines to form N-cyclohexyloxycarbonyl (Chc) protected amines, also known as carbamates. This reaction is fundamental to its use as a protecting group in peptide synthesis.[5]

- Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield stable dicyclohexyl carbonates.[5]
- Hydrolysis: As a reactive acid chloride, it is sensitive to moisture and will hydrolyze in the presence of water to produce cyclohexanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[5] This underscores the need for anhydrous storage and handling conditions.



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Stability and Decomposition

Cyclohexyl chloroformate is stable when stored under recommended conditions—refrigerated and under an inert atmosphere.[1][2] However, it is susceptible to decomposition under several conditions:

- Thermal Decomposition: Exposure to heat can cause decomposition.[5]
- Moisture: Due to its hygroscopic nature, it decomposes in the presence of water.[1]

- **Prolonged Storage:** Over extended periods, it can slowly decompose to form carbon dioxide and cyclohexyl chloride. This decomposition can lead to pressure buildup in sealed containers, which must be opened with care after cooling.[6]
- **Incompatible Materials:** Contact with strong bases, amines, alcohols, and certain metallic compounds (especially iron salts) can catalyze its decomposition.[5]

Hazardous decomposition products formed during combustion include carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Synthesis and Experimental Protocols

The synthesis of **cyclohexyl chloroformate** is typically achieved via the esterification of cyclohexanol with phosgene. This reaction is effective but requires stringent safety measures due to the extreme toxicity of phosgene.

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from established synthetic methods.[6]

Disclaimer: This procedure involves highly hazardous materials, including phosgene. It must be performed by trained personnel in a certified chemical fume hood with appropriate safety equipment and emergency procedures in place.

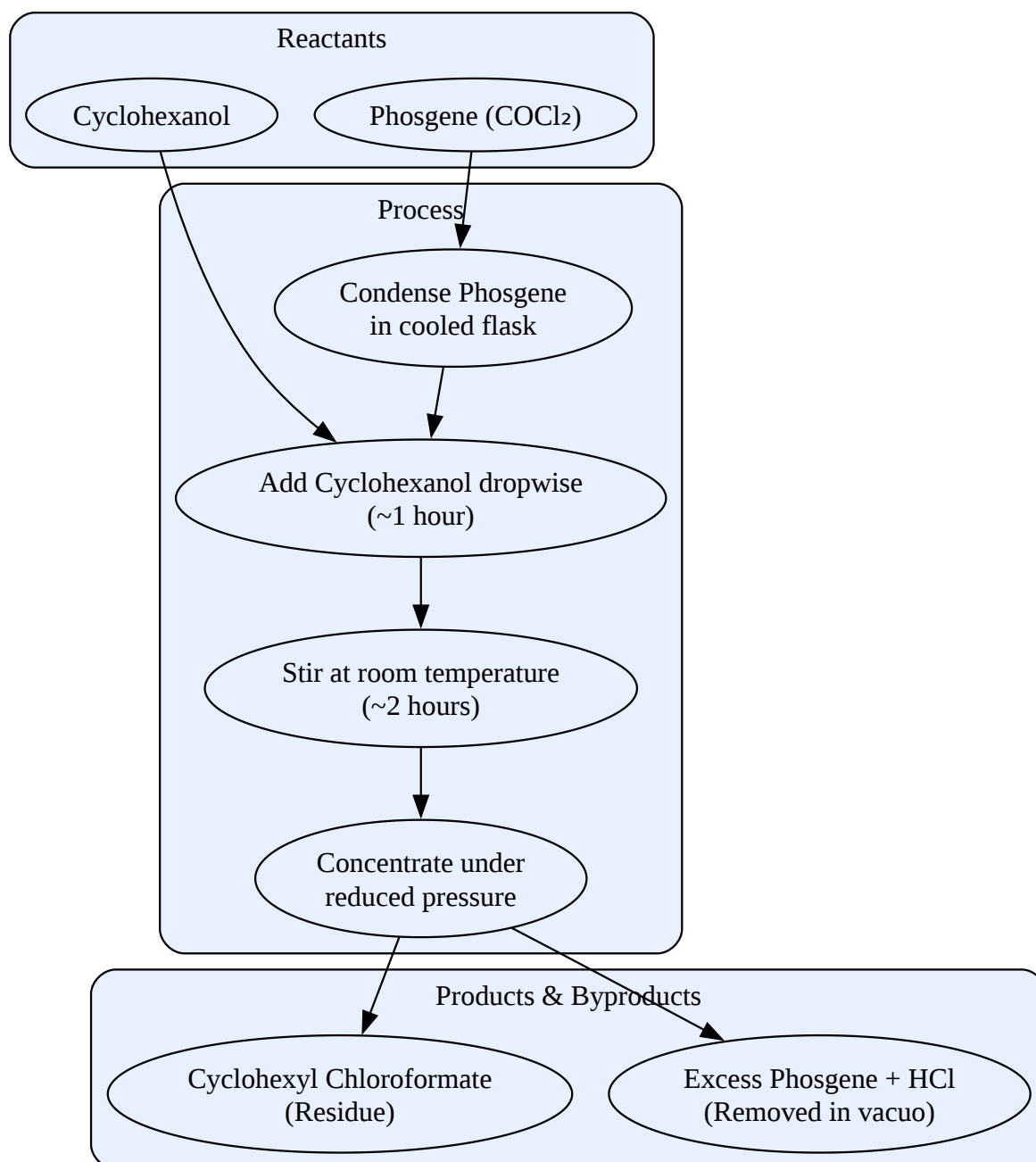
Materials and Equipment:

- 1 L round-bottomed flask
- Phosgene delivery tube
- Pressure-equalizing addition funnel
- Dry ice-acetone cold-finger condenser
- Calcium chloride drying tube
- Phosgene/HCl trap (e.g., sodium hydroxide solution)

- Magnetic stirrer and stir bar
- Ice bath
- Cyclohexanol (100 g, 1 mol)
- Phosgene (109 g, 1.1 mol)

Procedure:

- Setup: Assemble the flask with the delivery tube, addition funnel, and condenser in an ice bath within a fume hood. Connect the condenser outlet to the drying tube and trap.
- Phosgene Condensation: Introduce phosgene gas through the delivery tube into the cooled, stirring flask until 109 g (1.1 mol) has been condensed.
- Cyclohexanol Addition: Add cyclohexanol (100 g, 1 mol) dropwise from the addition funnel to the stirred phosgene. Maintain a rate of addition that keeps the reaction mixture in a gentle reflux. The addition should take approximately 1 hour.
- Reaction Maturation: After the addition is complete, allow the flask to stand at room temperature with continued stirring for 2 hours.
- Workup: Concentrate the resulting solution under reduced pressure at room temperature. This step removes excess phosgene and the HCl byproduct. The remaining residue is **cyclohexyl chloroformate** and can often be used without further purification.



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Key Applications in Research and Development

Cyclohexyl chloroformate is a crucial reagent, particularly in fields requiring the temporary modification of functional groups.

- **Peptide Synthesis:** Its primary application is as a protecting group for amines. The resulting cyclohexyloxycarbonyl (Chc) carbamate is stable under various reaction conditions but can be removed when needed, making it invaluable for the stepwise construction of complex peptides.[\[2\]](#)[\[4\]](#)
- **Asymmetric Synthesis:** The stability and predictable reactivity of the Chc group make **cyclohexyl chloroformate** a useful tool in asymmetric synthesis, where precise control over chiral centers is paramount for producing enantiomerically pure compounds.[\[4\]](#)
- **Pharmaceutical and Agrochemical Intermediate:** It serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceutical ingredients and pesticides.[\[1\]](#)

Spectroscopic Profile (Expected)

While comprehensive, validated spectral data for **cyclohexyl chloroformate** is not readily available in public databases, its structure allows for the prediction of key spectroscopic features based on well-established principles.

- **Infrared (IR) Spectroscopy:** The most prominent feature would be a very strong C=O stretching absorption characteristic of an acid chloride/chloroformate, typically appearing in the range of 1775-1815 cm^{-1} . Additional peaks would include C-H stretching from the cyclohexyl ring (aliphatic) around 2850-2950 cm^{-1} and C-O stretching absorptions.
- **^1H NMR Spectroscopy:** The proton spectrum would be characterized by a series of broad, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm) corresponding to the 10 methylene protons of the cyclohexyl ring. A distinct downfield signal, likely a multiplet around 4.5-5.0 ppm, would correspond to the single proton on the carbon attached to the oxygen atom (CH-O), deshielded by the electronegative oxygen.
- **^{13}C NMR Spectroscopy:** The carbon spectrum would show a highly deshielded signal for the carbonyl carbon (C=O) of the chloroformate group, expected to be in the range of 150-160 ppm. Several signals in the aliphatic region (20-80 ppm) would correspond to the carbons of

the cyclohexyl ring, with the carbon attached to the oxygen (C-O) appearing most downfield in this group (approx. 70-80 ppm).

- Mass Spectrometry: In electron ionization (EI-MS), the molecular ion peak (M^+) at m/z 162 (for ^{35}Cl) and 164 (for ^{37}Cl) might be observed. Common fragmentation patterns would likely include the loss of chlorine ($M-35$), loss of the entire chloroformyl group ($M-63$), and fragmentation of the cyclohexyl ring.

Safety, Handling, and Storage

Cyclohexyl chloroformate is a hazardous chemical that requires strict safety protocols.

Hazard Identification

It is classified as:

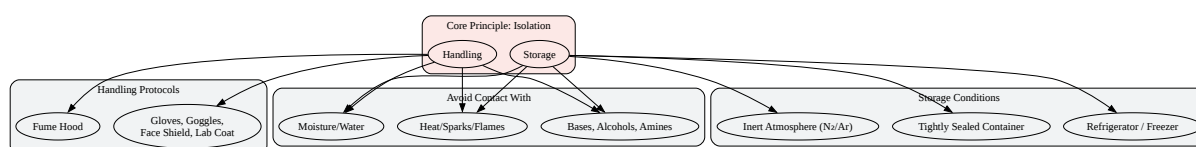
- Flammable Liquid and Vapour (H226)
- Toxic if inhaled (H331) and Toxic by inhalation, in contact with skin and if swallowed[7]
- Causes severe skin burns and eye damage (H314)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a well-ventilated area, preferably inside a certified chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
 - Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear suitable protective clothing.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Storage

- Store in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.[1][2]
- Keep containers tightly sealed and upright to prevent leakage.
- The material is hygroscopic; protect from moisture.
- Store away from heat, sparks, open flames, and incompatible materials like strong bases, alcohols, and amines.



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